molecular formula C17H18N2O3S B12922266 3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide CAS No. 36287-50-0

3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B12922266
CAS No.: 36287-50-0
M. Wt: 330.4 g/mol
InChI Key: OTUMEMFZQZQKRN-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide is a compound that features a pyrrolidine ring, a sulfonamide group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in DMF in the presence of potassium phosphate monohydrate. The intermediate is then cyclized by refluxing in toluene with potassium phosphate monohydrate and tetrabutylammonium bromide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens or other functional groups onto the phenyl ring .

Scientific Research Applications

3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the sulfonamide group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is a key feature that differentiates it from other pyrrolidine derivatives .

Properties

CAS No.

36287-50-0

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

3-methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H18N2O3S/c1-12-9-15(23(18,21)22)7-8-16(12)19-11-14(10-17(19)20)13-5-3-2-4-6-13/h2-9,14H,10-11H2,1H3,(H2,18,21,22)

InChI Key

OTUMEMFZQZQKRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)N2CC(CC2=O)C3=CC=CC=C3

Origin of Product

United States

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